molecular formula C18H13Cl2N3O2 B1436525 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide CAS No. 338976-68-4

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Cat. No. B1436525
M. Wt: 374.2 g/mol
InChI Key: GOWHRHNCJKJURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide is defined by its molecular formula, C18H13Cl2N3O2. Unfortunately, the search results do not provide further details about its 3D structure.

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds structurally related to 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide has focused on their synthesis and chemical reactions. For instance, the triethylamine-catalyzed reactions of methyl N-(cyanothioformyl)anthranilate with isocyanates have been shown to result in cyclization involving the cyano group, forming methyl 2-(4-imino-2-oxo-3-substituted-5-thioxoim-dazolidin-1-yl)benzoates. This demonstrates the compound's propensity for forming ring structures under specific conditions, which could be of interest in synthesizing complex heterocyclic compounds (Deck, Papadopoulos, & Smith, 2003).

Applications in Organic Synthesis

The compound has been involved in studies related to organic synthesis. For example, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a structurally related compound, has been reported as a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis. This highlights the potential of 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide derivatives in facilitating amide and peptide bond formation without racemization, making them valuable tools in peptide chemistry (Chandra, Manne, Mondal, & Mandal, 2018).

Electronic Properties and Fluorescence

Studies have also delved into the electronic properties of 2-cyano-3-phenylacrylamide derivatives, revealing fluorescence due to dimeric interactions. This suggests potential applications in materials science, particularly in the development of fluorescent materials and sensors. The detailed understanding of hydrogen bond interactions and solvent effects on tautomeric equilibria in these compounds could inform the design of novel photophysical materials (Gunasekar, Thamaraiselvi, Rathore, Sathiyanarayanan, & Easwaramoorthi, 2015).

Safety And Hazards

The safety and hazards associated with 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide are not specified in the search results. As a research chemical, it should be handled with appropriate safety precautions.

Future Directions

The future directions for research involving 2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide are not specified in the search results . As a research compound, its use will likely depend on the specific research goals and objectives.

properties

IUPAC Name

2-cyano-N-[(2,6-dichlorophenyl)methoxyiminomethyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-16-7-4-8-17(20)15(16)11-25-23-12-22-18(24)14(10-21)9-13-5-2-1-3-6-13/h1-9,12H,11H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWHRHNCJKJURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC=NOCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
Reactant of Route 3
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
Reactant of Route 4
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
Reactant of Route 5
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide
Reactant of Route 6
2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.